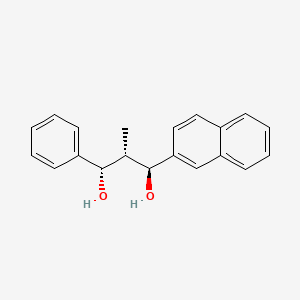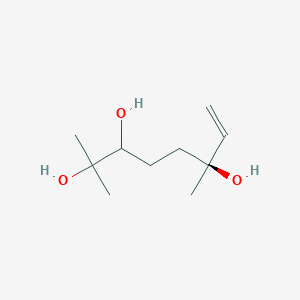
(6S)-2,6-Dimethyloct-7-ene-2,3,6-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-2,6-Dimethyloct-7-ene-2,3,6-triol is an organic compound characterized by its unique structure, which includes three hydroxyl groups and a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2,6-Dimethyloct-7-ene-2,3,6-triol typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,6-dimethylhept-5-en-2-ol, which undergoes a series of reactions including oxidation, reduction, and hydroxylation to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. These methods often utilize catalysts such as palladium or platinum to facilitate the addition of hydroxyl groups and the formation of the double bond under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-2,6-Dimethyloct-7-ene-2,3,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce a fully saturated alcohol.
Wissenschaftliche Forschungsanwendungen
(6S)-2,6-Dimethyloct-7-ene-2,3,6-triol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of hydroxyl groups and double bonds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6S)-2,6-Dimethyloct-7-ene-2,3,6-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The double bond may also participate in reactions that modify the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6S)-5-Methyltetrahydrofolic acid: Shares a similar structural motif with multiple hydroxyl groups.
(2S,6S)-2,6-Diaminoheptanedioate: Another compound with similar stereochemistry and functional groups.
Uniqueness
(6S)-2,6-Dimethyloct-7-ene-2,3,6-triol is unique due to its specific combination of hydroxyl groups and a double bond, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
847797-32-4 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
(6S)-2,6-dimethyloct-7-ene-2,3,6-triol |
InChI |
InChI=1S/C10H20O3/c1-5-10(4,13)7-6-8(11)9(2,3)12/h5,8,11-13H,1,6-7H2,2-4H3/t8?,10-/m1/s1 |
InChI-Schlüssel |
CNYFGLAROLNGDG-LHIURRSHSA-N |
Isomerische SMILES |
C[C@](CCC(C(C)(C)O)O)(C=C)O |
Kanonische SMILES |
CC(C)(C(CCC(C)(C=C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


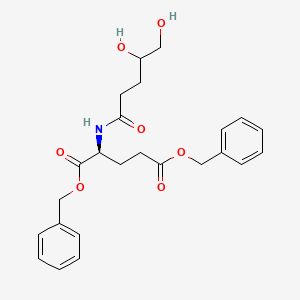
![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
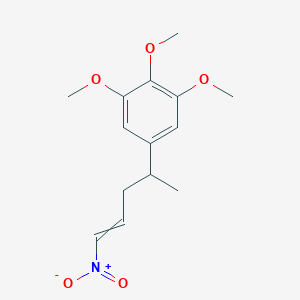
![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)
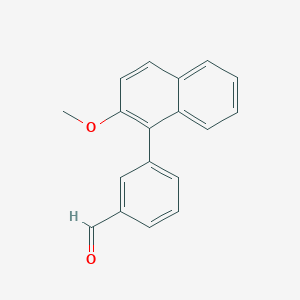
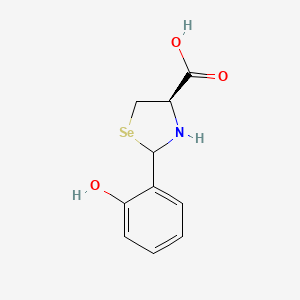
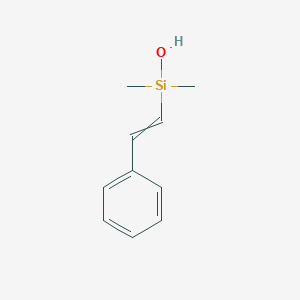
![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)
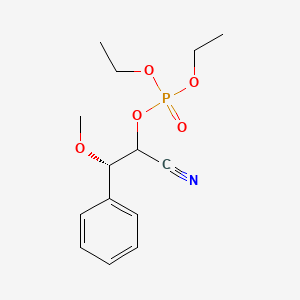
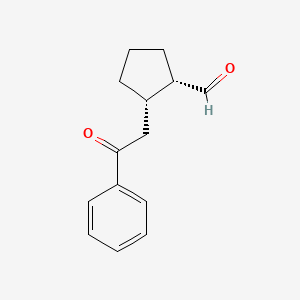
![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)
